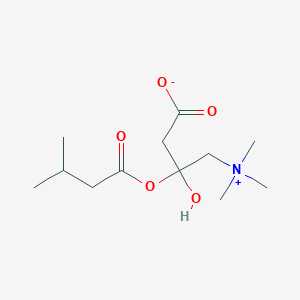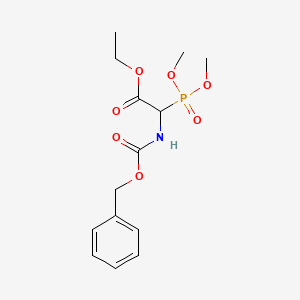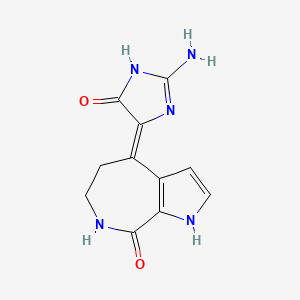
Debromohymenialdisin
Übersicht
Beschreibung
Debromohymenialdisine is a novel synthetic compound developed by scientists for use in laboratory experiments. It is a member of the family of compounds known as thiols, which are sulfur-containing molecules that can be used to modify the properties of other molecules. Debromohymenialdisine has been studied extensively in the laboratory, and has been found to have a variety of useful applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatorische Eigenschaften
Debromohymenialdisin ist ein aktives Pyrrolakaloid, das für seine entzündungshemmenden Eigenschaften bekannt ist {svg_1}. Es wurde auf seine Auswirkungen auf Entzündungsreaktionen im Darm in einem Kokulturmodell von epithelialen Caco-2-Zellen und THP-1-Makrophagenzellen untersucht {svg_2}. Die Verbindung schwächte die Produktion und Genexpression von Lipopolysaccharid (LPS)-induziertem Interleukin (IL)-6, IL-1β, Prostaglandin E2 (PGE2) und Tumornekrosefaktor-α in Kokulturen von THP-1-Makrophagen in einem Konzentrationsbereich von 1–5 μM {svg_3}.
Hemmung von Chk2
This compound dient als stabiler und effektiver Inhibitor von Chk2 {svg_4} {svg_5}. Chk2 ist eine Checkpoint-Kinase, die an der DNA-Schadensantwort beteiligt ist, und ihre Hemmung kann Auswirkungen auf die Krebsbehandlung haben.
Behandlung von entzündlicher Darmerkrankung (CED)
Die Verbindung hat ein potenzielles Anwendungspotenzial bei der Behandlung von Entzündungen verursachenden Erkrankungen, einschließlich CED {svg_6}. Es reguliert die Proteinexpression von induzierbarer Stickstoffmonoxid-Synthase (iNOS) und Cyclooxygenase (COX)-2 als Reaktion auf die Hemmung der Translokation des Kernfaktors Kappa-leichtketten-Verstärkers aktivierter B-Zellen (NF-kB) in den Zellkern {svg_7}.
Behandlung von Arthrose und Alzheimer-Krankheit
This compound zusammen mit Hymenialdisin sind Cyclin-abhängige Kinase-Inhibitoren mit pharmakologischen Aktivitäten zur Behandlung von Arthrose und Alzheimer-Krankheit {svg_8}.
Zelluläre Lokalisierung in Meeresschwämmen
Die Zelluläre Lokalisierung von this compound wurde in Meeresschwämmen untersucht, insbesondere im Schwamm Axinella sp {svg_9}. Das Verständnis der zellulären Herkunft von gezielten bioaktiven Verbindungen aus Schwämmen ist wichtig, um chemotaxonomische Informationen bereitzustellen und die bioaktive Produktionsstrategie in Bezug auf die Schwamm-Aquakultur, Zellkultur oder Fermentation assoziierter Bakterien zu definieren {svg_10}.
Potenzielle Antikrebs-Eigenschaften
Aufgrund seiner Rolle als Chk2-Inhibitor {svg_11}, könnte this compound potenzielle Antikrebs-Eigenschaften haben. Weitere Forschung ist in diesem Bereich jedoch erforderlich, um seine Auswirkungen auf die Krebsbehandlung vollständig zu verstehen.
Wirkmechanismus
- Debromohymenialdisine primarily targets two proteins:
- Activated CDC42 kinase 1 (ACK1) : This protein is involved in cell signaling and regulation of cellular processes. Debromohymenialdisine interacts with ACK1, potentially affecting downstream signaling pathways .
- Dual specificity protein kinase CLK1 : CLK1 plays a role in RNA splicing and alternative splicing regulation. Debromohymenialdisine’s interaction with CLK1 may impact splicing events .
Target of Action
Biochemische Analyse
Biochemical Properties
Debromohymenialdisine interacts with several enzymes and proteins. It is known to serve as a stable and effective inhibitor of Chk2 . It also interacts with the Dual specificity protein kinase CLK1 .
Cellular Effects
It is known to influence cell function through its interactions with enzymes like Chk2 .
Molecular Mechanism
Debromohymenialdisine exerts its effects at the molecular level through binding interactions with biomolecules. It acts as an inhibitor of Chk2, affecting the enzyme’s function .
Metabolic Pathways
Eigenschaften
IUPAC Name |
(4Z)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2/c12-11-15-8(10(18)16-11)6-2-4-14-9(17)7-5(6)1-3-13-7/h1,3,13H,2,4H2,(H,14,17)(H3,12,15,16,18)/b8-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRJOQGKGMHTOO-VURMDHGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CNC(=O)C2=C(/C1=C\3/C(=O)NC(=N3)N)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415332 | |
| Record name | Debromohymenialdisine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125118-55-0, 75593-17-8 | |
| Record name | Debromohymenialdisine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04367 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Debromohymenialdisine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary mechanism of action of DBH?
A1: DBH is a potent inhibitor of checkpoint kinases Chk1 and Chk2, key regulators of the cell cycle. [, , ] These kinases are activated in response to DNA damage, halting the cell cycle to allow for repair. By inhibiting Chk1 and Chk2, DBH disrupts the G2/M DNA damage checkpoint, preventing cell cycle arrest and promoting cell death, particularly in cancer cells with defective p53 function. [, , ]
Q2: How does DBH's inhibition of Chk1 and Chk2 impact cancer cells?
A2: DBH's inhibition of Chk1 and Chk2 renders cancer cells, especially those with compromised p53 function, more susceptible to DNA-damaging agents used in cancer therapy. [, ] This suggests DBH could be used as a chemosensitizing agent.
Q3: Does DBH affect normal cells?
A3: While DBH exhibits greater cytotoxicity towards cancer cells, some studies suggest potential effects on normal cells, particularly through the inhibition of CaMKII. [, ] This highlights the need for further research on the selectivity and potential side effects of DBH.
Q4: What is the molecular formula and weight of DBH?
A4: The molecular formula of DBH is C11H9N5O2, and its molecular weight is 243.22 g/mol. [, ]
Q5: What spectroscopic data are available for characterizing DBH?
A5: DBH can be characterized using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, , , , , ] NMR provides detailed structural information, while MS helps determine the molecular weight and fragmentation patterns.
Q6: Is there information available about the material compatibility and stability of DBH under various conditions?
A6: Limited information is available on the material compatibility and stability of DBH under various conditions. Further research is needed to assess its stability in different formulations and storage conditions.
Q7: How do structural modifications of DBH affect its activity and selectivity?
A7: Structural modifications, such as the presence or absence of bromine atoms, can significantly impact DBH's activity and selectivity. [, , , , ] For example, hymenialdisine, a brominated analog of DBH, displays different pharmacological activities and potencies. [, , , ] Understanding the structure-activity relationship is crucial for designing more potent and selective DBH analogs.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


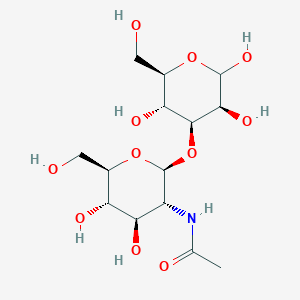
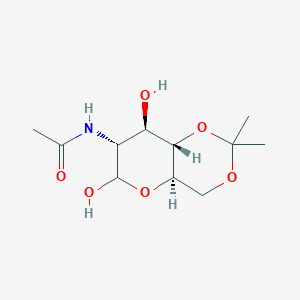
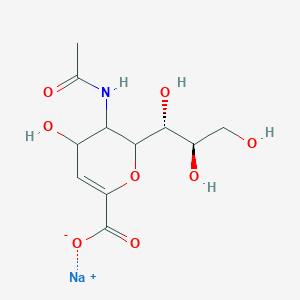
![[(3S,4R,5S,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3S,4S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1141862.png)

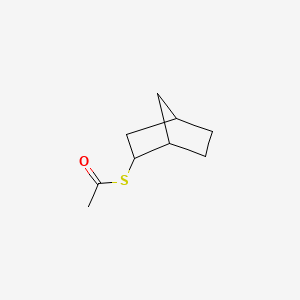
![trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene-d8](/img/structure/B1141867.png)
